molecular formula C13H19F2N5 B11745028 [(1-ethyl-5-fluoro-3-methyl-1H-pyrazol-4-yl)methyl]({[1-(2-fluoroethyl)-1H-pyrazol-3-yl]methyl})amine CAS No. 1856089-19-4

[(1-ethyl-5-fluoro-3-methyl-1H-pyrazol-4-yl)methyl]({[1-(2-fluoroethyl)-1H-pyrazol-3-yl]methyl})amine

Cat. No.: B11745028
CAS No.: 1856089-19-4
M. Wt: 283.32 g/mol
InChI Key: SAZNQFOIROPXQC-UHFFFAOYSA-N
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Description

The compound “(1-ethyl-5-fluoro-3-methyl-1H-pyrazol-4-yl)methyl-1H-pyrazol-3-yl]methyl})amine” is a complex organic molecule featuring multiple pyrazole rings substituted with fluoroethyl and methyl groups

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of “(1-ethyl-5-fluoro-3-methyl-1H-pyrazol-4-yl)methyl-1H-pyrazol-3-yl]methyl})amine” typically involves multi-step organic reactions. The initial step often includes the formation of the pyrazole rings through cyclization reactions involving hydrazines and 1,3-diketones. Subsequent steps involve the introduction of fluoroethyl and methyl groups through nucleophilic substitution reactions. The reaction conditions usually require the use of polar aprotic solvents like dimethylformamide (DMF) and catalysts such as potassium carbonate (K2CO3) to facilitate the substitutions.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the synthetic route to maximize yield and minimize costs. This could include the use of continuous flow reactors to enhance reaction efficiency and the implementation of green chemistry principles to reduce environmental impact.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound can undergo oxidation reactions, particularly at the methyl groups, leading to the formation of corresponding ketones or carboxylic acids.

    Reduction: Reduction reactions can be performed on the fluoroethyl groups, potentially converting them to ethyl groups.

    Substitution: The compound is prone to nucleophilic substitution reactions, especially at the fluoroethyl positions, where the fluorine atoms can be replaced by other nucleophiles.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically used.

    Substitution: Nucleophiles like sodium azide (NaN3) or thiols (R-SH) can be employed under basic conditions.

Major Products

    Oxidation: Formation of ketones or carboxylic acids.

    Reduction: Conversion to ethyl-substituted derivatives.

    Substitution: Formation of azide or thiol-substituted derivatives.

Scientific Research Applications

Chemistry

In chemistry, this compound can serve as a building block for the synthesis of more complex molecules. Its unique structure allows for various functionalizations, making it valuable in the development of new materials and catalysts.

Biology

In biological research, the compound may be used as a probe to study enzyme interactions due to its ability to undergo specific chemical reactions. Its fluorinated groups can also be useful in imaging studies using techniques like positron emission tomography (PET).

Medicine

The compound holds potential in medicinal chemistry for the development of new pharmaceuticals. Its structure suggests it could interact with biological targets such as enzymes or receptors, making it a candidate for drug discovery efforts.

Industry

In the industrial sector, the compound could be used in the production of specialty chemicals or as an intermediate in the synthesis of agrochemicals and polymers.

Mechanism of Action

The mechanism of action of “(1-ethyl-5-fluoro-3-methyl-1H-pyrazol-4-yl)methyl-1H-pyrazol-3-yl]methyl})amine” involves its interaction with molecular targets such as enzymes or receptors. The fluoroethyl and methyl groups can enhance binding affinity through hydrophobic interactions, while the pyrazole rings may participate in hydrogen bonding or π-π stacking interactions. These interactions can modulate the activity of the target proteins, leading to various biological effects.

Comparison with Similar Compounds

Similar Compounds

  • (1-ethyl-3-methyl-1H-pyrazol-4-yl)methyl-1H-pyrazol-3-yl]methyl})amine
  • (1-ethyl-5-chloro-3-methyl-1H-pyrazol-4-yl)methyl-1H-pyrazol-3-yl]methyl})amine

Uniqueness

The presence of fluoroethyl groups in “(1-ethyl-5-fluoro-3-methyl-1H-pyrazol-4-yl)methyl-1H-pyrazol-3-yl]methyl})amine” distinguishes it from similar compounds. Fluorine atoms can significantly alter the compound’s electronic properties, enhancing its reactivity and binding affinity. This makes the compound particularly valuable in applications requiring high specificity and potency.

Properties

CAS No.

1856089-19-4

Molecular Formula

C13H19F2N5

Molecular Weight

283.32 g/mol

IUPAC Name

N-[(1-ethyl-5-fluoro-3-methylpyrazol-4-yl)methyl]-1-[1-(2-fluoroethyl)pyrazol-3-yl]methanamine

InChI

InChI=1S/C13H19F2N5/c1-3-20-13(15)12(10(2)17-20)9-16-8-11-4-6-19(18-11)7-5-14/h4,6,16H,3,5,7-9H2,1-2H3

InChI Key

SAZNQFOIROPXQC-UHFFFAOYSA-N

Canonical SMILES

CCN1C(=C(C(=N1)C)CNCC2=NN(C=C2)CCF)F

Origin of Product

United States

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